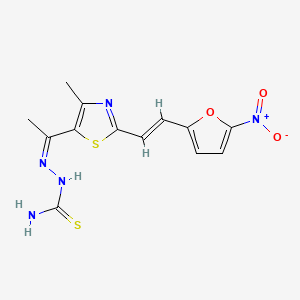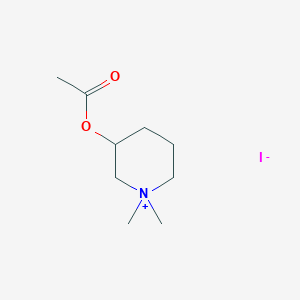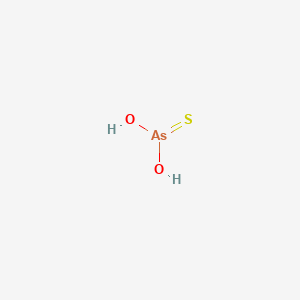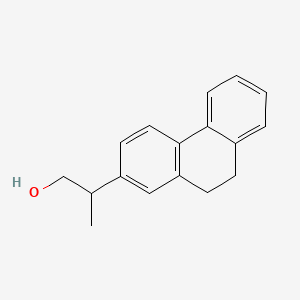
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl3O It is a chlorinated derivative of propanol and is characterized by the presence of two chlorine atoms on the second carbon and one chlorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol typically involves the chlorination of 1-(2-chlorophenyl)propan-1-ol. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloropropane: Similar in structure but lacks the phenyl ring.
1,1-Dichloro-2-propanone: Contains a ketone group instead of a hydroxyl group.
1,3-Dichloro-2-propanol: Differently substituted with chlorine atoms on the first and third carbons.
Uniqueness
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is unique due to the presence of both a phenyl ring and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
35996-56-6 |
|---|---|
Formule moléculaire |
C9H9Cl3O |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5,8,13H,1H3 |
Clé InChI |
IJZHWNBKAPOERY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1Cl)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)



![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
